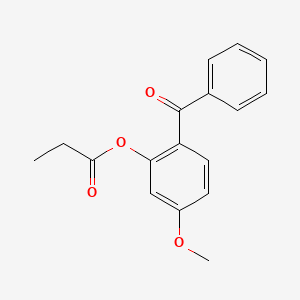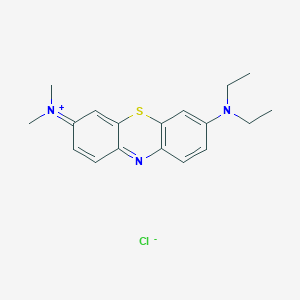
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methoxy group, a phenylcarbonyl group, and a propanoate ester group attached to a benzene ring. Aromatic esters are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylcarbonyl)phenyl propanoate typically involves the esterification of 5-methoxy-2-(phenylcarbonyl)phenol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-hydroxy-2-(phenylcarbonyl)phenyl propanoate.
Reduction: The phenylcarbonyl group can be reduced to form a hydroxyl group, resulting in the formation of 5-methoxy-2-(hydroxyphenyl)phenyl propanoate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in polar aprotic solvents.
Major Products Formed
Oxidation: 5-Hydroxy-2-(phenylcarbonyl)phenyl propanoate.
Reduction: 5-Methoxy-2-(hydroxyphenyl)phenyl propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(phenylcarbonyl)phenyl propanoate involves its interaction with specific molecular targets and pathways. The methoxy and phenylcarbonyl groups can participate in various biochemical interactions, influencing the compound’s biological activity. For example, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-(phenylcarbonyl)phenol: Lacks the propanoate ester group but shares similar structural features.
5-Hydroxy-2-(phenylcarbonyl)phenyl propanoate: Contains a hydroxyl group instead of a methoxy group.
5-Methoxy-2-(hydroxyphenyl)phenyl propanoate: Contains a hydroxyl group in place of the phenylcarbonyl group.
Uniqueness
5-Methoxy-2-(phenylcarbonyl)phenyl propanoate is unique due to the presence of both methoxy and phenylcarbonyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
364621-97-6 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(2-benzoyl-5-methoxyphenyl) propanoate |
InChI |
InChI=1S/C17H16O4/c1-3-16(18)21-15-11-13(20-2)9-10-14(15)17(19)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Clé InChI |
ZGMUVTNMDOYHST-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)

![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)

![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)


![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
